molecular formula C18H24N6O B12223915 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12223915
M. Wt: 340.4 g/mol
InChI Key: DQJGRTNEMGTEDJ-UHFFFAOYSA-N
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Description

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and an oxane (tetrahydropyran) ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Formation of the Pyrimidine Ring: This can be synthesized by the condensation of β-diketones with amidines.

    Coupling Reactions: The piperazine and pyrimidine rings are then coupled using appropriate reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C18H24N6O/c1-14-11-19-18(20-12-14)24-6-4-23(5-7-24)17-10-16(21-13-22-17)15-2-8-25-9-3-15/h10-13,15H,2-9H2,1H3

InChI Key

DQJGRTNEMGTEDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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